Cas no 1361779-50-1 (2,4-Dichloro-3'-difluoromethoxy-biphenyl)

2,4-ジクロロ-3'-ジフルオロメトキシビフェニルは、高度に機能化されたビフェニル誘導体であり、特に農薬や医薬品中間体としての応用が注目されています。2,4位の塩素原子と3'位のジフルオロメトキシ基という特異な置換パターンにより、優れた電子特性と立体効果を発揮します。この構造は、標的分子との選択的相互作用を可能にし、反応性や安定性の面で利点があります。有機合成において、フッ素原子の導入により脂溶性や代謝安定性が向上するため、生体活性化合物の設計において重要な役割を果たします。また、X線結晶構造解析やNMR分析による構造確認が容易である点も特徴です。

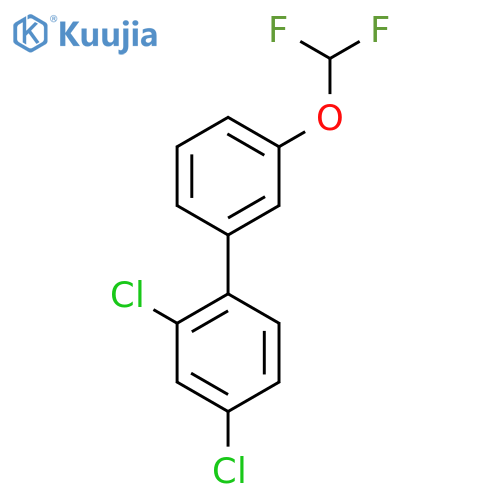

1361779-50-1 structure

商品名:2,4-Dichloro-3'-difluoromethoxy-biphenyl

CAS番号:1361779-50-1

MF:C13H8Cl2F2O

メガワット:289.104828834534

CID:4790173

2,4-Dichloro-3'-difluoromethoxy-biphenyl 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-3'-difluoromethoxy-biphenyl

-

- インチ: 1S/C13H8Cl2F2O/c14-9-4-5-11(12(15)7-9)8-2-1-3-10(6-8)18-13(16)17/h1-7,13H

- InChIKey: ODZKPKJBVPDWEA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1C=CC=C(C=1)OC(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 265

- 疎水性パラメータ計算基準値(XlogP): 6.2

- トポロジー分子極性表面積: 9.2

2,4-Dichloro-3'-difluoromethoxy-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005296-500mg |

2,4-Dichloro-3'-difluoromethoxy-biphenyl |

1361779-50-1 | 97% | 500mg |

855.75 USD | 2021-05-28 | |

| Alichem | A011005296-250mg |

2,4-Dichloro-3'-difluoromethoxy-biphenyl |

1361779-50-1 | 97% | 250mg |

489.60 USD | 2021-05-28 | |

| Alichem | A011005296-1g |

2,4-Dichloro-3'-difluoromethoxy-biphenyl |

1361779-50-1 | 97% | 1g |

1,564.50 USD | 2021-05-28 |

2,4-Dichloro-3'-difluoromethoxy-biphenyl 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

1361779-50-1 (2,4-Dichloro-3'-difluoromethoxy-biphenyl) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量